molecular formula C15H12BrNO3 B2754946 3-(4-Bromobenzamido)-4-methylbenzoic acid CAS No. 609798-04-1

3-(4-Bromobenzamido)-4-methylbenzoic acid

Cat. No.: B2754946
CAS No.: 609798-04-1
M. Wt: 334.169
InChI Key: QTRSMHUVAPFRDQ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzamido)-4-methylbenzoic acid is an organic compound with a molecular formula of C15H12BrNO3 This compound is characterized by the presence of a bromine atom attached to a benzamido group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzamido)-4-methylbenzoic acid typically involves the following steps:

    Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.

    Amidation: The brominated product is then reacted with 4-aminobenzoic acid under suitable conditions to form the desired amide linkage.

The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzamido)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include quinones and hydroquinones.

    Coupling Reactions: Biaryl compounds are formed as major products.

Scientific Research Applications

3-(4-Bromobenzamido)-4-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzamido)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide linkage play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic Acid: Similar in structure but lacks the amide and methyl groups.

    3-(4-Bromobenzamido)benzoic Acid: Similar but without the methyl group.

    4-Methylbenzoic Acid: Similar but lacks the bromine and amide groups.

Uniqueness

3-(4-Bromobenzamido)-4-methylbenzoic acid is unique due to the presence of both the bromine atom and the amide linkage, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSMHUVAPFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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